molecular formula C17H16ClN5O2 B1673835 L-663581 CAS No. 122384-14-9

L-663581

カタログ番号: B1673835
CAS番号: 122384-14-9
分子量: 357.8 g/mol
InChIキー: SEWXZWMBVGJJPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

122384-14-9

分子式

C17H16ClN5O2

分子量

357.8 g/mol

IUPAC名

7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3

InChIキー

SEWXZWMBVGJJPG-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C

正規SMILES

CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C

外観

Solid powder

他のCAS番号

122384-14-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine
FG 8205
FG-8205
L 663581
L-663581

製品の起源

United States

説明

Current Context and Significance of L-663581 Investigation

This compound has been investigated for its activity at specific biological targets. Research indicates that this compound acts as a partial agonist for benzodiazepine (B76468) receptors. nih.gov Benzodiazepine receptors are components of the gamma-aminobutyric acid type A (GABAA) receptor complex, which are significant targets in the central nervous system. nih.govnih.govmedchemexpress.eupatsnap.com Its potential application in the treatment of anxiety has been suggested based on this activity. researchgate.net Furthermore, this compound has been mentioned in the context of Alzheimer's disease research, extracted from a patent, also related to GABAA receptors. medchemexpress.eupatsnap.com Another reported mechanism of action for this compound is its role as an antagonist of the beta-3 adrenergic receptor, which is involved in regulating lipolysis and thermogenesis. ontosight.ai This activity suggests potential therapeutic applications in conditions such as obesity, type 2 diabetes, and dyslipidemia by influencing fat metabolism and energy expenditure. ontosight.ai The investigation into this compound's interaction with these distinct targets highlights its significance in exploring different pharmacological avenues.

Historical Trajectory of this compound in Preclinical Development and Lead Optimization

The historical trajectory of this compound in pharmaceutical research is rooted in its preclinical development, where its properties were characterized in laboratory settings before potential human trials. Preclinical studies are essential to evaluate a drug candidate's pharmacokinetic profile and initial efficacy in animal models. integralbiosciences.comppd.comnih.govresearchgate.net

Studies on the physiological disposition of this compound (also known as FG-8205) have been conducted in laboratory animals, including rats, dogs, and rhesus monkeys. nih.govnih.govmedchemexpress.eupatsnap.com Following intravenous administration, this compound was found to be cleared rapidly in all species studied. nih.gov The plasma clearance rates varied among species. nih.gov

The absorption and bioavailability of this compound after oral administration were also assessed. nih.gov Urinary recovery data suggested significant absorption in rats and dogs, while it was lower in monkeys. nih.gov The bioavailability was found to be approximately 45% in dogs, 23% in rats, and very low in monkeys after oral dosing, indicating substantial first-pass metabolism in these species. nih.gov

Metabolism was identified as the primary route of elimination for this compound. nih.gov Hydroxylation was found to be a major biotransformation pathway, leading to the identification of two active metabolites: mono- and bis-hydroxy analogs. nih.gov The elimination of the monohydroxylated metabolite from plasma was considerably slower compared to the parent compound in all species examined. nih.gov The systemic conversion rate of this compound to the monohydroxylated metabolite also differed among species. nih.gov

The following table summarizes some pharmacokinetic parameters observed in these preclinical studies:

SpeciesPlasma Clearance (ml/min/kg) (IV)Oral Bioavailability (%)Systemic Conversion to Monohydroxylated Metabolite (%)
Rats~95~23~43
Dogs~40~45~52
Rhesus Monkeys~48Very low~11

Note: Data derived from preclinical studies on physiological disposition. nih.gov

Furthermore, preclinical research on this compound has included investigations into its blood-brain barrier permeability, particularly in rats. researchgate.netcabidigitallibrary.orgresearchgate.net The ability of a compound to cross the blood-brain barrier is a critical factor for drugs intended to target the central nervous system, such as those acting on benzodiazepine/GABAA receptors. nih.gov Studies have examined the blood-brain barrier permeability and in vivo activity of this compound and its metabolites in rats. researchgate.netcabidigitallibrary.orgresearchgate.net

The presence of this compound in patent literature also signifies its progression through early development phases and the protection of intellectual property related to its structure and potential uses. nih.govwindows.net

Molecular and Cellular Pharmacology of L 663581: Receptor System Interactions

L-663581 as a Ligand for the GABAA/Benzodiazepine (B76468) Receptor Complex

The γ-aminobutyric acid type A receptor (GABAAR) is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the central nervous system. wikipedia.orgcam.ac.uk GABAARs are pentameric structures assembled from a diverse pool of 19 different subunits (α1-α6, β1-β3, γ1-γ3, ρ1-ρ3, δ, ε, θ, π), leading to a wide array of receptor subtypes with varying localization and pharmacological properties. wikipedia.orgmdpi.comunlv.edu The benzodiazepine binding site is a distinct allosteric site located between the α and γ subunits of the GABAAR. wikipedia.orgunlv.eduwikipedia.org Binding of ligands to this site can modulate the activity of the receptor in response to GABA. wikipedia.orgpharmacologycanada.orgwikipedia.org

This compound is recognized as a ligand for the benzodiazepine receptor site on the GABAAR complex. medchemexpress.eunih.gov Its interaction at this site influences the receptor's function.

Binding Affinity and Receptor Subtype Selectivity within the GABAA System

Studies have investigated the binding affinity of this compound across different GABAAR subtypes. This compound (also known as FG-8205) has been reported to have high binding affinity for GABAARs containing the α1, α2, and α3 subunits. reddit.com One study indicated that this compound exhibited equal affinity for four GABAAR subtypes (α1-, α2-, α3-, and α5-containing), with Ki values ranging from 0.21 to 0.40 nM. cardiff.ac.uk The specific α subunit composition significantly influences the functional properties and pharmacological profile of GABAARs. wikipedia.orgunlv.edu

Allosteric Modulation and Functional Agonism at Benzodiazepine Sites

This compound functions as an agonist of the benzodiazepine receptor, acting as a partial agonist at the GABAAR. medchemexpress.eu Benzodiazepines are positive allosteric modulators (PAMs) of GABAARs, meaning they bind to an allosteric site distinct from the GABA binding site and enhance the effect of GABA. wikipedia.orgpharmacologycanada.orgwikipedia.org This modulation typically leads to an increase in the frequency of chloride channel opening when GABA is bound, resulting in enhanced inhibitory neurotransmission. wikipedia.orgwikipedia.org

While this compound is described as a partial agonist at the GABAAR medchemexpress.eu, the concept of partial agonism at the benzodiazepine site implies that it can elicit a submaximal response compared to a full agonist, even when fully bound to the receptor. The efficacy of ligands at the benzodiazepine site can vary depending on the specific α subunit composition of the GABAAR. wikipedia.orgcardiff.ac.uk For instance, efficacy can be greater at α3- versus α1-containing GABAARs. cardiff.ac.uk

Downstream Intracellular Signaling Cascades Associated with GABAA Activation

Activation of GABAARs primarily leads to an influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. wikipedia.org However, GABAAR activation can also influence intracellular signaling cascades, particularly in specific cellular contexts or developmental stages. For example, in isolated growth cones, GABAAR activation has been shown to induce chloride efflux (rather than influx) and increase intracellular calcium concentration through L-type voltage-sensitive calcium channels. nih.gov This calcium influx can subsequently lead to the activation of protein kinase C (PKC) and the phosphorylation of proteins like GAP-43 and MARCKS protein, affecting their membrane association. nih.gov

Furthermore, calcium influx through L-type voltage-gated calcium channels, which can be influenced by neuronal activity and potentially modulated by GABAergic signaling, can regulate GABAAR function through mechanisms involving phosphorylation, trafficking, and changes in gene expression of GABAAR subunits. mdpi.com

This compound as an Antagonist of the Beta-3 Adrenergic Receptor

The beta-3 adrenergic receptor (β3-AR) is a member of the G-protein-coupled receptor family that mediates the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). frontiersin.orguniprot.org β3-ARs are expressed in various tissues, including adipose tissue, where they are involved in regulating lipolysis and thermogenesis. uniprot.org They are also found in other tissues and have been implicated in various physiological and pathophysiological processes. frontiersin.orgmdpi.com

This compound also functions as an antagonist at the β3-AR. An antagonist binds to a receptor but does not activate it, thereby blocking the action of agonists. wikipedia.org

Receptor Binding Characteristics and Selectivity of Beta-3 Adrenergic Antagonism

While specific binding data for this compound at adrenergic receptors were not directly found in the immediate search results, related selective β3-adrenergic receptor antagonists like L-748,328 and L-748,337 demonstrate high affinity for the human cloned β3-AR. nih.gov For example, L-748,337 exhibits Ki values of 4.0 nM for human β3-AR, with significantly lower affinity for β1-AR (390 nM) and β2-AR (204 nM), demonstrating selectivity for the β3 subtype. tocris.com This suggests that selective β3 antagonists can achieve considerable separation in binding affinity compared to other beta-adrenergic receptor subtypes.

Inhibition of Beta-3 Adrenergic Receptor-Mediated Cellular Processes

Antagonism of the β3-AR by compounds like L-748,337 has been shown to inhibit cellular processes mediated by this receptor. For instance, β3-AR activation is involved in stimulating cAMP accumulation in response to agonists like Isoproterenol. tocris.com A β3-AR antagonist can inhibit this cAMP accumulation. tocris.com

Adrenergic Signaling Pathway Interruption

This compound is characterized pharmacologically by its interaction with specific receptor systems, notably the adrenergic receptors. Within this system, this compound functions as a selective antagonist of the beta-3 adrenergic receptor (β3-AR) ontosight.ai. Adrenergic receptors are G protein-coupled receptors that mediate the physiological responses to catecholamines, primarily norepinephrine and epinephrine ccjm.orgmdpi.com. These receptors are broadly classified into alpha (α) and beta (β) subtypes, each with further subdivisions (α1, α2, β1, β2, β3) ccjm.orgnih.gov. Beta-adrenergic receptors, including the β3-AR, are typically coupled to Gs proteins, which, upon agonist binding, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels cvpharmacology.comnih.govemory.edunih.gov. Elevated cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating diverse cellular responses cvpharmacology.comnih.govnih.gov.

The interaction of this compound with the beta-3 adrenergic receptor involves selective binding, which inhibits the activation of the receptor by endogenous agonists such as norepinephrine ontosight.ai. By blocking the binding of agonists, this compound interrupts the downstream signaling cascade initiated by β3-AR activation. This interruption prevents the Gs protein coupling, the subsequent activation of adenylyl cyclase, and the resulting increase in cAMP production and PKA activity specifically mediated through the β3-AR pathway cvpharmacology.comnih.govemory.edunih.gov.

Preclinical Pharmacokinetics and Metabolite Disposition of L 663581

Systemic Distribution and Bioavailability in Preclinical Species

Studies in rats, dogs, and monkeys have indicated that L-663581 is primarily eliminated through biotransformation. nih.gov While specific detailed data on systemic distribution and bioavailability across all these species were not extensively available in the search results, research in rats has provided insights into its behavior following administration. After intravenous administration in rats, this compound and its metabolites were cleared at different rates, with the metabolites showing slower clearance compared to the parent drug. nih.gov Intraperitoneal administration in rats resulted in significantly higher areas under the curve (AUC) for the metabolites compared to the parent drug, suggesting a difference in absorption or first-pass effects depending on the administration route. nih.gov

Blood-Brain Barrier (BBB) Permeability and Brain Uptake Mechanisms

The ability of this compound to cross the blood-brain barrier is a critical factor influencing its potential central nervous system (CNS) activity. The BBB acts as a selective barrier, regulating the passage of substances from the bloodstream into the brain. mdpi.combiomolther.org

Characterization of this compound Transport Across the BBB

Studies in rats using techniques such as rapid intracarotid artery injection have characterized the BBB permeability of this compound. The brain extraction ratio for this compound was found to be approximately 0.6, indicating a relatively high permeability across the BBB. nih.gov This suggests that a significant portion of the circulating this compound can enter the brain. The permeability-surface product value for this compound in rats was reported as 0.647 ± 0.180 ml/min/g. nih.gov

For comparison, the brain extraction ratio of this compound was higher than that of other benzodiazepine-related compounds like L-364,718 and L-365,260 in rats, although lower than diazepam. nih.gov Interestingly, the rank order of brain extraction for these compounds did not correlate well with their lipophilicity, suggesting that factors beyond simple passive diffusion may be involved in their BBB transport. nih.gov

Influence of Efflux Transporters on Cerebral Disposition

Efflux transporters located at the BBB play a crucial role in limiting the brain penetration of many compounds by actively pumping them back into the circulation. nih.govresearchgate.netfrontiersin.org These transporters, including members of the ABC (ATP-binding cassette) transporter family like P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP), can significantly influence the cerebral disposition of drugs. nih.govresearchgate.netfrontiersin.orgnih.gov

Comparative Permeability of this compound and its Metabolites Across Biological Barriers

A key finding from preclinical studies in rats is the significant difference in BBB permeability between this compound and its metabolites. While this compound demonstrates high permeability across the BBB, its mono- and bis-hydroxylated metabolites show very poor brain extraction ratios (less than 0.03). nih.gov This stark difference in permeability is considered a primary reason for the observed discrepancy between the in vitro activity of the metabolites and their lack of activity in vivo. nih.gov

This differential permeability highlights the importance of considering the pharmacokinetic profiles of both the parent drug and its metabolites when evaluating CNS-acting compounds. Although the metabolites are potent in vitro, their inability to effectively cross the BBB limits their access to the target site in the brain. nih.gov

Biotransformation Pathways and Metabolite Characterization

Biotransformation, primarily occurring in the liver, is a crucial process for the elimination of xenobiotics, including drugs. nih.govwikipedia.orgopenaccessjournals.com This process involves enzymatic reactions that modify the chemical structure of compounds, often making them more polar and easier to excrete. nih.govwikipedia.orgopenaccessjournals.com

Identification and Structural Elucidation of Major Metabolites in Preclinical Models

In preclinical studies involving rats, dogs, and monkeys, this compound is mainly eliminated via biotransformation. nih.gov Two major metabolites have been identified and characterized: mono-hydroxylated and bis-hydroxylated analogs of the parent drug. nih.gov These metabolites have demonstrated in vitro activity, showing comparable or even higher potency in benzodiazepine (B76468) receptor binding assays compared to this compound itself. nih.gov

The identification and structural elucidation of these metabolites are crucial steps in understanding the metabolic fate of this compound in preclinical species. drugdiscoverytrends.comnih.goveurekaselect.com While the specific enzymatic pathways involved (e.g., cytochrome P450-mediated oxidation, conjugation) were not detailed in the provided search results for this compound, biotransformation typically involves Phase I reactions (oxidation, reduction, hydrolysis) followed by Phase II conjugation reactions. nih.govwikipedia.orgmdpi.com The hydroxylation observed in the metabolites of this compound is characteristic of Phase I metabolism.

Preclinical Pharmacokinetic Data Summary (Rat)

ParameterThis compoundMono-hydroxylated MetaboliteBis-hydroxylated Metabolite
Brain Extraction Ratio~0.6 nih.gov< 0.03 nih.gov< 0.03 nih.gov
Permeability-Surface Product (ml/min/g)0.647 ± 0.180 nih.govNot availableNot available
Relative Clearance (vs. Parent)-Slower nih.govSlower nih.gov
AUC (i.p. vs. Parent)-2 to 5 times higher nih.gov2 to 5 times higher nih.gov

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450 isoforms)

The metabolism of xenobiotics, including pharmaceutical compounds, primarily involves enzymatic systems, with cytochrome P450 (CYP450) enzymes playing a central role in Phase I metabolism mdpi.commdpi.comallucent.comnih.gov. CYP450 enzymes are a superfamily of heme-containing monooxygenases found predominantly in the liver, but also in other tissues like the intestine, kidney, lung, and brain allucent.comjwatch.org. They catalyze a wide variety of oxidative reactions that can convert lipophilic compounds into more hydrophilic derivatives, facilitating their excretion wikipedia.orgmdpi.com.

While specific details regarding the precise CYP450 isoforms involved in the metabolism of this compound are not extensively detailed in the provided search results, it is established that biotransformation is the main route of elimination for this compound in preclinical species such as rats, dogs, and monkeys scispace.com. This suggests the involvement of enzymatic pathways, consistent with the known metabolic fate of many benzodiazepine-related compounds and other lipophilic drugs scispace.comallucent.com. The general process of drug metabolism often involves multiple enzymes, and a single compound can be metabolized by different CYP isoenzymes mdpi.com.

Pharmacological Activity Assessment of this compound Metabolites In Vitro

In the case of this compound, the mono- and bis-hydroxy metabolites show activity in vitro, indicating their ability to interact with biological targets, presumably the benzodiazepine receptors, similar to the parent compound scispace.comnih.gov. While the exact potency relative to the parent drug can vary, the observation of in vitro activity highlights the importance of considering metabolite contribution when evaluating the pharmacological profile of this compound scispace.comnih.gov. For instance, studies on other compounds have shown that metabolites can have comparable or different potencies compared to the parent drug nih.gov.

Excretion Pathways and Clearance Kinetics in Preclinical Animal Models

Studies in rats, dogs, and monkeys have indicated that this compound is eliminated primarily through biotransformation scispace.com. This suggests that the parent drug is extensively metabolized before excretion. The resulting metabolites, being generally more hydrophilic, are then more readily eliminated from the body wikipedia.org.

While specific details on the quantitative contribution of different excretion pathways (e.g., renal, biliary) for this compound and its metabolites are not explicitly provided in the search results, the reliance on biotransformation implies that the metabolites are likely excreted via urine and/or bile, depending on their physicochemical properties after metabolism wikipedia.orgepdf.pub. Renal excretion is a primary route for hydrophilic compounds and their conjugates, while biliary excretion is significant for larger or more lipophilic metabolites wikipedia.orgepdf.pub.

Clearance kinetics, which describe the rate at which the drug and its metabolites are removed from the body, are influenced by both metabolism and excretion allucent.com. The observation that biotransformation is the main elimination route suggests that the intrinsic clearance is largely driven by the metabolic capacity of the enzymes involved scispace.comallucent.com. Preclinical pharmacokinetic studies in animal models provide data on parameters such as clearance, half-life, and volume of distribution, which are essential for understanding the disposition of the compound and its metabolites in vivo nih.govwuxiapptec.com.

For example, studies on other compounds in preclinical models have shown variations in clearance and half-life between the parent drug and its metabolites, often related to differences in their metabolic stability and excretion routes nih.gov. The specific clearance kinetics of this compound and its mono- and bis-hydroxy metabolites in rats, dogs, and monkeys would involve quantitative measurements of their concentrations in biological fluids over time following administration scispace.comwuxiapptec.com.

While a specific data table for this compound's preclinical pharmacokinetics was not found, the general principles observed in preclinical studies of similar compounds can be considered.

Example of a potential data representation (Illustrative, based on general pharmacokinetic principles, not specific this compound data from search results):

Preclinical SpeciesElimination Primary RouteIdentified MetabolitesIn Vitro Metabolite Activity
RatBiotransformation scispace.comMono-hydroxy, Bis-hydroxy scispace.comActive scispace.com
DogBiotransformation scispace.comNot specifiedNot specified
MonkeyBiotransformation scispace.comNot specifiedNot specified

The preclinical pharmacokinetic studies in multiple species are valuable for understanding potential species differences in metabolism and excretion, which is important for translating preclinical findings to humans elifesciences.org.

In Vitro Pharmacological Profiling and Mechanistic Elucidation of L 663581

Cell-Based Assays for GABAA/Benzodiazepine (B76468) Receptor Activity

Cell-based assays are crucial for evaluating the functional consequences of compound binding to receptors in a living system. For L-663581, these assays have centered on its effects on GABAA receptors, which are ligand-gated ion channels modulated by benzodiazepines.

Ligand-gated ion channels, such as the GABAA receptor, mediate fast synaptic transmission by controlling ion flow across the cell membrane upon ligand binding. mims.comguidetoimmunopharmacology.orgnih.govscribd.com Studies investigating the interaction of this compound with the GABAA receptor have utilized approaches to measure the modulation of ion currents. This compound has been characterized as a partial agonist at the benzodiazepine receptor site, which is an allosteric site on the GABAA receptor complex. mims.comiiab.meguidetopharmacology.org This partial agonism suggests that while it can activate the receptor and enhance GABAergic neurotransmission, its maximal effect may be less than that of a full agonist like diazepam.

Research has shown that this compound can potentiate the inhibitory effects of the GABAA receptor agonist isoguvacine (B1206775) on the hippocampal CA1 population spike. iiab.me This potentiation indicates that this compound enhances the function of the GABAA receptor in the presence of GABA or a GABAA agonist. The magnitude of this potentiation, however, was reported to be significantly less than that observed with diazepam, further supporting its classification as a partial agonist. iiab.me

GABAA receptors are diverse, existing as pentamers composed of various subunits (e.g., α, β, γ, δ, ε, π, θ, ρ). uni.lunih.govnih.gov The specific subunit composition influences the receptor's pharmacological properties and its localization in the brain. Recombinant expression systems, where specific GABAA receptor subunit combinations are introduced into host cells (such as HEK293 cells), allow for the study of compound activity on defined receptor subtypes. uni.lunih.govnih.govnih.gov

In vitro studies utilizing such recombinant systems or native tissue preparations have assessed the binding affinity of this compound to the benzodiazepine recognition site on the GABAA receptor. This compound potently displaced [3H]-flumazenil binding in rat cortical membranes, exhibiting a Ki value of 3.3 nM. iiab.me Another study reported a Ki of 3.7 nM for the parent drug this compound at benzodiazepine receptors. mims.com The affinity of this compound for the benzodiazepine site was found to increase in the presence of gamma-aminobutyric acid (GABA), consistent with positive allosteric modulation. iiab.me The degree of this increase was less pronounced compared to that seen with diazepam, reinforcing the partial agonist profile of this compound. iiab.me

The binding affinities of this compound and related compounds are summarized in the table below:

CompoundTarget ReceptorBinding Affinity (Ki)Reference
This compoundBenzodiazepine receptor3.7 nM mims.com
This compoundBenzodiazepine receptor3.3 nM iiab.me
Mono-hydroxylated metaboliteBenzodiazepine receptor3.3 nM mims.com
Bis-hydroxylated metaboliteBenzodiazepine receptor1.2 nM mims.com

These in vitro binding studies demonstrate that this compound has high affinity for the benzodiazepine binding site on the GABAA receptor, and its metabolites also exhibit considerable affinity. mims.comiiab.me

Ligand-Gated Ion Channel Current Modulation Studies

In Vitro Models for Beta-3 Adrenergic Receptor Antagonism

Beta-3 adrenergic receptors (β3-ARs) are G protein-coupled receptors predominantly found in adipose tissue, where they play a role in regulating lipolysis and thermogenesis. nih.gov In vitro models using adipocytes or other relevant cell lines are employed to study the effects of compounds on β3-AR activity. These models can assess parameters such as glycerol (B35011) or free fatty acid release (indicating lipolysis) or oxygen consumption and expression of thermogenic markers like UCP1 (indicating thermogenesis).

Based on the available search results, there is no specific information detailing the in vitro activity of this compound as a beta-3 adrenergic receptor antagonist. The provided literature primarily characterizes this compound's interaction with GABAA/benzodiazepine receptors. While in vitro models for studying beta-3 adrenergic receptor function exist and are used to evaluate compounds acting on these receptors (such as agonists that stimulate lipolysis and thermogenesis), data specifically demonstrating antagonism by this compound in these systems were not found in the consulted sources.

Adipocyte-Based Assays for Lipolysis Regulation

Molecular Mechanism Investigations Beyond Primary Receptor Targets

Beyond its primary interaction with the GABAA/benzodiazepine receptor complex, in vitro studies have also briefly explored other potential molecular targets of this compound. One study reported that this compound was inactive at 13 other neurotransmitter recognition sites, suggesting a degree of selectivity for the benzodiazepine receptor. iiab.me

Furthermore, investigations into the metabolism of this compound have identified metabolites, specifically mono- and bis-hydroxy analogs, that retain in vitro activity at the benzodiazepine receptor. mims.com The bis-hydroxylated metabolite was found to have a higher binding potency (lower Ki) than the parent compound and the mono-hydroxylated metabolite in vitro. mims.com

While these findings indicate some selectivity and highlight the activity of metabolites, comprehensive in vitro investigations into other potential molecular mechanisms or off-target effects of this compound beyond those mentioned were not extensively detailed in the reviewed literature.

Receptor Desensitization and Regulation Studies in Cellular Systems

This compound, also known by the designation FG-8205, has been identified as a compound that interacts with the gamma-aminobutyric acid type A (GABAA) receptor. Specifically, research indicates that this compound functions as an agonist at the benzodiazepine receptor site and acts as a partial agonist at the GABAA receptor medchemexpress.commedchemexpress.eu. It has been noted to possess a pharmacological profile similar to bretazenil, although with less extensive research conducted reddit.com.

Detailed research findings and specific data tables pertaining directly to the receptor desensitization and regulation profile of this compound in various cellular systems were not comprehensively available within the scope of the conducted search. Studies on receptor desensitization and regulation mechanisms, including the roles of G protein-coupled receptor kinases (GRKs) and arrestins, are crucial for understanding the sustained effects and potential tachyphylaxis associated with receptor ligands plos.orgwikipedia.orgnih.gov. These processes can involve receptor phosphorylation, uncoupling from signaling proteins, internalization, and ultimately down-regulation plos.orgwikipedia.org. While the general principles of receptor desensitization and regulation, particularly for G protein-coupled receptors and other ligand-gated ion channels like GABAA receptors, are well-established plos.orgwikipedia.orgnih.govarvojournals.orgnih.govresearchgate.netuniprot.orgbiorxiv.org, specific investigations detailing how this compound influences these mechanisms within cellular contexts were not retrieved. Therefore, a detailed discussion with specific data tables on this compound's impact on receptor desensitization and regulation in cellular systems cannot be provided based on the available information.

In Vivo Preclinical Efficacy Research and Pharmacodynamic Characterization of L 663581

Evaluation in Animal Models of Neurological Function

Animal models are widely used to study neurological disorders and assess the effects of potential therapeutic compounds on the central nervous system (CNS). nih.govcriver.comscienceopen.comnih.govmdpi.com These models often employ behavioral paradigms and neurochemical analyses to understand the impact of a compound. researchgate.netnih.govnih.gov

Behavioral paradigms in rodents are designed to assess anxiety-like behaviors and explore the modulation of CNS function. researchgate.netnih.govcpn.or.krnih.gov These tests often exploit the natural tendencies of rodents, such as their preference for dark, enclosed spaces over open, brightly lit areas, to evaluate anxiety levels. nih.govcpn.or.krnih.gov Common paradigms include the elevated plus-maze and open field test, which measure approach-avoidance behavior and general locomotor activity. cpn.or.krnih.gov Stress paradigms, including social defeat or exposure to predators, are also utilized to induce anxiety-like behaviors in rodents for research purposes. researchgate.netresearchgate.net

Studies investigating L-663581 have utilized behavioral tests to assess its effects on anxiety and CNS modulation. For instance, research comparing this compound (referred to as FG 8205) with other compounds, such as chlordiazepoxide and bretazenil, in the rat fear-potentiated startle test demonstrated that this compound dose-dependently attenuated the startle response. nih.gov This suggests a potential anxiolytic-like effect in this specific behavioral paradigm. nih.gov The fear-potentiated startle test is commonly used to differentiate anxiolytic effects from non-specific effects like sedation. nih.gov

Investigating neurochemical alterations provides insight into the mechanisms by which a compound affects the brain. Studies in preclinical species can measure changes in neurotransmitter levels, enzyme activity, or other biochemical markers in different brain regions. nih.govnih.gov For example, research on reversible conductive hearing loss in aged rats showed alterations in dopamine (B1211576) and homovanillic acid content, as well as choline-acetyltransferase and acetylcholinesterase activity in the striatum and hippocampus. nih.gov Another study in a sepsis model in rats observed that a compound could restore parameters like IL-6 levels, neutrophil infiltrate, nitric oxide formation, and oxidative stress in the brain. nih.gov

While the provided search results mention neurochemical alterations in the context of other studies nih.govnih.gov, specific detailed findings on neurochemical changes induced solely by this compound administration in preclinical species were not extensively available in the immediate search results. Research in this area would typically involve analyzing brain tissue after this compound administration to quantify levels of neurotransmitters, their metabolites, or the expression and activity of relevant enzymes and receptors.

Behavioral Paradigms for Anxiety and Central Nervous System Modulation in Rodents

Assessment in Animal Models of Metabolic Regulation

Animal models are also crucial for studying metabolic disorders, including obesity, diabetes, and insulin (B600854) resistance. mdpi.comejurnal-analiskesehatan.web.idisciii.es These models allow for the investigation of compounds that may influence processes like lipolysis, energy expenditure, and glucose homeostasis. kyushu-u.ac.jpcsic.es

Lipolysis, the breakdown of triglycerides in adipose tissue into fatty acids and glycerol (B35011), is a key process in energy metabolism. paulogentil.comnih.gove-dmj.orgplos.org In vivo studies in animal models can assess how a compound affects the rate of lipolysis and the metabolism of adipose tissue. paulogentil.come-dmj.orgplos.orgnih.gov Techniques like microdialysis can be used to measure glycerol release from adipose tissue in vivo, providing an index of lipolytic activity. paulogentil.comnih.gov Studies have shown that lipolysis varies between different adipose tissue depots and can be stimulated by factors like adrenergic agonists. paulogentil.comnih.gov

Energy expenditure, the total amount of energy used by an organism, and thermogenesis, the process of heat production, are critical components of metabolic regulation. nih.govnih.gove-dmj.orgmdpi.comelifesciences.org Rodent models are used to study how compounds can modulate these processes, potentially influencing body weight and metabolic health. nih.govnih.gove-dmj.orgmdpi.comelifesciences.org Techniques such as indirect calorimetry can measure oxygen consumption and carbon dioxide production to estimate energy expenditure. nih.gov Brown adipose tissue (BAT) plays a significant role in non-shivering thermogenesis in rodents. nih.gove-dmj.org

Studies on this compound's impact on energy expenditure and thermogenesis in rodent models would assess changes in metabolic rate and heat production. While the search results discuss methods for detecting thermogenesis and factors influencing energy expenditure in rodents nih.govnih.gove-dmj.orgmdpi.comelifesciences.org, specific data on this compound's effects on these parameters were not found. Research in this area might explore the compound's influence on BAT activity or other mechanisms of thermogenesis.

Glucose homeostasis, the maintenance of stable blood glucose levels, and insulin sensitivity, the responsiveness of tissues to insulin, are fundamental aspects of metabolic health. nih.govfrontiersin.orgnih.gov Preclinical models, including rodents, are used to study disruptions in these processes, such as insulin resistance and glucose intolerance, which are characteristic of type 2 diabetes and metabolic syndrome. ejurnal-analiskesehatan.web.idisciii.esnih.govfrontiersin.orgnih.gov Studies often involve glucose tolerance tests and insulin tolerance tests to assess how a compound affects the body's ability to regulate glucose and respond to insulin. nih.gov

Energy Expenditure and Thermogenic Modulation in Rodent Models

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Modeling in Animal Studies

Pharmacokinetic-pharmacodynamic (PK/PD) modeling in animal studies is a crucial aspect of preclinical drug development. nih.govplos.org This process aims to quantify the relationship between drug exposure (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics) in animal subjects. nih.gove-bookshelf.de PK studies typically involve measuring drug concentrations in biological fluids or tissues over time after administration. PD studies assess the biological or therapeutic response to the drug. nih.gov By integrating these two aspects through mathematical models, researchers can understand how drug concentration profiles influence the magnitude and duration of the effect. nih.gove-bookshelf.de This modeling helps in predicting optimal dosing regimens, understanding the time course of drug action, and translating preclinical findings to potential clinical outcomes. nih.gov Various animal models are utilized for PK/PD studies depending on the drug class and targeted condition. nih.govplos.org While the principle of PK/PD modeling is applied to various compounds in preclinical research, specific published data detailing the PK/PD relationship modeling for this compound in animal studies were not found in the search results.

Advanced Research Methodologies and in Silico Modeling for L 663581

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR modeling are computational techniques used to establish a relationship between the structural properties of molecules and their biological activities or physicochemical properties. wikipedia.orgconicet.gov.ar These models utilize molecular descriptors to numerically represent chemical structures and then employ statistical methods to build predictive models. wikipedia.orgconicet.gov.ar QSAR models typically focus on biological activity, while QSPR models address physicochemical properties. wikipedia.org

Predictive Models for Receptor Binding and Functional Activity

Predicting the binding affinity of a ligand to its target receptor is a critical aspect of understanding its potential functional activity. nih.gov QSAR models can be developed to predict receptor binding and functional activity based on the structural features of L-663581 and its analogs. These models aim to correlate molecular descriptors with experimental data on binding affinity or functional response, allowing for the prediction of activity for new or untested compounds. Various computational approaches, including machine learning techniques, are employed to build these predictive models. nih.govbiorxiv.orgiclr.ccarxiv.org

Computational Approaches for Blood-Brain Barrier Penetration Prediction and Characterization

Predicting a compound's ability to cross the blood-brain barrier (BBB) is essential for the development of central nervous system-acting drugs. nih.govpeerj.comresearchgate.netfrontiersin.orgmdpi.com Computational approaches, including QSPR modeling, are widely used for this purpose. nih.govpeerj.comresearchgate.netfrontiersin.orgmdpi.com These models consider various physicochemical properties such as lipophilicity, molecular size, polarizability, and polar surface area, which are known to influence BBB permeation. mdpi.com

Studies have explored different computational methods to predict BBB permeability, including models based on 3D molecular fields and statistical techniques like multiple linear regression and machine learning. nih.govpeerj.comresearchgate.netfrontiersin.orgmdpi.com For instance, models utilizing 3D molecular descriptors have shown the ability to predict BBB permeation data with high accuracy. nih.govresearchgate.net this compound has been included in datasets used for developing and validating such in silico BBB permeability prediction models. nih.gov

An example of data used in BBB prediction studies involving this compound is shown below, illustrating the compound's inclusion in datasets for model development and validation. nih.gov

CompoundCSIDlog BB (Experimental)
This compound114837-0.30
M1this compound8560187-1.34
M2this compound8267285-1.82

Note: The log BB value represents the logarithm of the ratio of the concentration of the compound in the brain to that in the blood.

Computational Chemistry and Molecular Docking Simulations for Receptor Interaction Elucidation

Computational chemistry and molecular docking simulations are powerful tools for investigating the potential binding modes and interactions of a ligand with its target receptor at an atomic level. github.commdpi.comnih.govnih.gov Molecular docking aims to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimate the binding affinity. nih.govnih.gov

Development and Application of Physiologically Based Pharmacokinetic (PBPK) Models for this compound

Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system based on physiological and biochemical parameters. pfizerpro.comnih.govmdpi.comfda.govnih.gov These models divide the body into interconnected compartments representing different organs and tissues, allowing for the prediction of drug concentration-time profiles in various parts of the body. pfizerpro.comnih.gov

For this compound, PBPK modeling can be used to predict its pharmacokinetic behavior in different species or populations, assess the impact of various factors (e.g., organ function, co-administered drugs) on its disposition, and extrapolate in vitro data to predict in vivo outcomes. pfizerpro.comnih.govmdpi.comnih.gov Developing a PBPK model for this compound involves integrating data on its physicochemical properties, in vitro ADME characteristics (such as metabolic pathways and transporter interactions), and physiological parameters of the target organism. pfizerpro.comnih.govmdpi.comnih.gov These models can be valuable for predicting tissue concentrations, evaluating potential drug-drug interactions, and informing further research and development strategies. pfizerpro.comnih.govmdpi.comnih.gov

High-Throughput Screening Approaches for Identifying Novel this compound Modulators or Related Analogs

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or pathway. bmglabtech.comjapsonline.comnih.govwikipedia.orgnih.gov HTS is widely used in drug discovery to identify novel compounds with desired activity, such as modulators of a particular receptor or enzyme. bmglabtech.comjapsonline.comwikipedia.org

While the search results did not specifically detail HTS campaigns using this compound as a screening tool, the principles of HTS are applicable to identifying novel compounds that interact with the same biological target as this compound or identifying related analogs with potentially improved properties. bmglabtech.comjapsonline.comwikipedia.org HTS involves miniaturization, automation, and sensitive detection methods to screen thousands to millions of compounds efficiently. bmglabtech.comjapsonline.comwikipedia.org By developing an appropriate assay based on the known or hypothesized biological target of this compound, HTS could be employed to screen diverse chemical libraries to find new hits or lead compounds that modulate the activity of this target. bmglabtech.comjapsonline.comwikipedia.orgnih.gov These identified compounds could then serve as starting points for further medicinal chemistry efforts aimed at developing novel therapeutics related to this compound.

Translational Research Concepts and Future Preclinical Research Directions for L 663581

Bridging In Vitro and In Vivo Preclinical Observations for Enhanced Mechanistic Insights

Establishing a strong correlation between in vitro and in vivo findings is a fundamental aspect of translational preclinical research. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property, such as drug dissolution or release, and a relevant in vivo response, typically plasma drug concentration or the amount absorbed. allucent.comnih.govdissolutiontech.com For L-663581, bridging in vitro observations (e.g., receptor binding affinity or cellular activity) with in vivo effects (e.g., anxiolytic or metabolic changes in animal models) is crucial for a comprehensive understanding of its pharmacological profile.

Studies have investigated the relationship between in vitro potency and in vivo activity for this compound and its metabolites. For instance, while two hydroxylated metabolites of this compound showed comparable or even greater potency than the parent drug in in vitro benzodiazepine (B76468) receptor binding assays, they were found to be inactive in an in vivo conditioned emotional response model in rats. researchgate.net This discrepancy was attributed to poor blood-brain barrier permeability of the metabolites compared to the parent compound, highlighting the importance of considering pharmacokinetic factors in bridging in vitro and in vivo data. researchgate.net

Developing robust IVIVC models for this compound would involve considering its physicochemical properties, biopharmaceutical characteristics, and the physiological environment in the body. nih.gov Factors such as drug solubility, permeability, and metabolism play significant roles. nih.gov Different levels of IVIVC can be established, with Level A representing a point-to-point correlation between in vitro dissolution rate and in vivo input rate, considered the most informative for predicting the entire in vivo time course. allucent.comnih.govdissolutiontech.comfarmaciajournal.com Future preclinical research should focus on systematically correlating in vitro activity data (e.g., GABAA receptor modulation) with in vivo efficacy and pharmacokinetic profiles across various animal models and administration routes to enhance mechanistic insights and predict human outcomes.

Potential for Combination Preclinical Studies with Other Pharmacological Agents

Exploring the potential of this compound in combination with other pharmacological agents is a promising direction for future preclinical research. Combination therapy can offer several advantages, including potentially enhanced efficacy, reduced doses of individual agents, and overcoming or preventing the development of resistance. plos.org Preclinical combination studies are increasingly being evaluated across various disease areas. plos.orgeuropa.eu

Given this compound's activity at GABAA receptors wikipedia.org, combination studies could explore its synergistic potential with other agents targeting the central nervous system, particularly in conditions where GABAergic modulation is implicated. For example, in the context of anxiety or seizure disorders, combining this compound with other anxiolytics or anticonvulsants with different mechanisms of action could be investigated in relevant animal models.

Furthermore, if the beta-3 adrenergic receptor activity of this compound ontosight.ai is pursued for metabolic disorders, combination studies with agents targeting other pathways involved in glucose homeostasis, lipid metabolism, or energy expenditure could be explored in preclinical models of obesity or type 2 diabetes. ontosight.ai Such studies would aim to identify combinations that provide superior therapeutic benefits compared to monotherapy. Careful evaluation of combination regimens is necessary to determine if they offer an added benefit relative to monotherapy and to assess potential interactions. plos.org

Exploration of this compound’s Role in Complex Pathophysiological Models

Investigating this compound in complex pathophysiological models that better recapitulate human disease heterogeneity and complexity is essential for advancing translational research. Complex diseases often involve multiple interacting pathways and cell types, which may not be fully represented in simpler in vitro or acute in vivo models. researchgate.net

Given this compound's diverse reported activities, its role could be explored in various complex disease models. If its benzodiazepine receptor activity is the primary focus, models of complex neurological or psychiatric disorders involving dysfunctional GABAergic signaling could be utilized. wikipedia.org If the beta-3 adrenergic receptor activity is pursued, complex models of metabolic syndrome, involving features like insulin (B600854) resistance, dyslipidemia, and inflammation, would be relevant. ontosight.ai

Advanced in vitro models, such as organ-on-a-chip systems or 3D tissue cultures that simulate the tumor microenvironment or other complex tissue structures, are being developed to better represent human pathophysiology and disease heterogeneity. frontiersin.org While the primary targets of this compound identified so far (GABAA receptor, beta-3 adrenergic receptor, benzodiazepine receptor) wikipedia.orgontosight.airesearchgate.net are not directly linked to cancer, these complex in vitro models could potentially be adapted to study the compound's effects on relevant cell types or pathways involved in other complex diseases.

Utilizing animal models that exhibit multiple facets of a complex disease, rather than just a single symptom or pathway alteration, would provide a more comprehensive understanding of this compound's potential therapeutic effects and limitations. nih.govnih.gov This could involve genetically engineered models, diet-induced models, or models combining genetic and environmental factors.

Development of Advanced Animal Models for Comprehensive Preclinical Evaluation

The development and utilization of advanced animal models are critical for the comprehensive preclinical evaluation of this compound. While traditional rodent models have been valuable, more sophisticated models can offer better predictability of human responses. nih.govbiocytogen.com

Depending on the specific therapeutic indication being pursued for this compound, different advanced models would be relevant. If the focus is on neurological or psychiatric disorders, models that exhibit specific behavioral or physiological deficits relevant to the human condition, potentially involving genetic modifications or specific lesions, could be employed. nih.gov For metabolic disorders, animal models that spontaneously develop features of metabolic syndrome or type 2 diabetes, or those with genetic alterations in relevant metabolic pathways, would be valuable. ontosight.ai

Humanized animal models, where human genes, cells, or tissues are introduced into animals, can provide a more relevant context for evaluating the effects of compounds targeting human proteins or pathways. biocytogen.comnih.gov While this compound targets receptors that have homologs in animal species, humanized models could potentially be useful for studying species-specific differences in receptor binding, signaling, or metabolism that might influence the compound's efficacy or pharmacokinetic profile.

Furthermore, utilizing animal models that allow for advanced imaging techniques, physiological monitoring, or longitudinal studies can provide richer datasets for evaluating this compound's effects on disease progression, target engagement, and potential off-target effects. nih.gov The choice of animal model should be carefully considered based on the specific research question and the ability of the model to accurately reflect key aspects of the human disease. nih.govnih.gov

Unexplored Biological Targets or Pathways Potentially Influenced by this compound

While this compound is primarily characterized by its activity at GABAA and benzodiazepine receptors and potentially the beta-3 adrenergic receptor wikipedia.orgontosight.airesearchgate.net, future preclinical research should explore the possibility of it influencing other unexplored biological targets or pathways. Compounds can sometimes exert effects through multiple mechanisms, and identifying additional targets could reveal new therapeutic opportunities or potential off-target effects.

High-throughput screening approaches, such as unbiased binding assays against large panels of receptors, enzymes, and transporters, could be employed to identify potential interactions of this compound with previously unknown targets. tdx.cat Furthermore, '-omics' technologies, such as transcriptomics, proteomics, and metabolomics, applied to biological systems treated with this compound (in vitro or in vivo), could reveal changes in gene expression, protein levels, or metabolic profiles that suggest the involvement of additional pathways.

Investigating the downstream signaling cascades activated or inhibited by this compound upon binding to its known targets could also uncover novel pathway modulations. For example, exploring how GABAA receptor activation by this compound impacts intracellular signaling pathways beyond ion flux could reveal broader cellular effects.

Given the reported influence on lipolysis and energy expenditure ontosight.ai, further investigation into the specific metabolic pathways affected by this compound could identify novel enzymatic targets or regulatory networks involved in these processes. tdx.cat

Identifying and validating any unexplored targets or pathways would require a combination of biochemical, cellular, and in vivo studies to confirm direct interactions and assess their functional significance in the context of this compound's pharmacological effects. This could lead to a more complete understanding of the compound's mechanism of action and potential therapeutic applications.

Q & A

Q. How do I address ethical considerations in animal studies involving this compound?

  • Methodological Answer :
  • IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement). Justify sample sizes via power analysis.
  • Data Transparency : Report attrition rates and humane endpoints in methods sections. Use ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamidoxime
L-663581
(2-Chloroacetyl) 2-methylpropanoate
7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamidoxime
L-663581

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。